4-Amino-1-cyclopropylpentan-1-one
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Overview
Description
4-Amino-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C8H15NO It features a cyclopropyl group attached to a pentanone backbone, with an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylmethyl ketone with ammonia or an amine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Amino-1-cyclopropylpentan-1-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropylpentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl carboxylic acids, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
4-Amino-1-cyclopropylpentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the ketone group.
Cyclopropylmethyl ketone: Similar but lacks the amino group.
4-Aminopentan-1-one: Similar but lacks the cyclopropyl group .
Uniqueness
4-Amino-1-cyclopropylpentan-1-one is unique due to the combination of the cyclopropyl group, amino group, and ketone functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-amino-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(9)2-5-8(10)7-3-4-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
UOODOGLQWZUNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1CC1)N |
Origin of Product |
United States |
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